molecular formula C23H21N3O3 B052755 Inhibidor de EGFR/ErbB-2 CAS No. 179248-61-4

Inhibidor de EGFR/ErbB-2

Número de catálogo: B052755
Número CAS: 179248-61-4
Peso molecular: 387.4 g/mol
Clave InChI: DNOKYISWMVFYFA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The epidermal growth factor receptor (EGFR) and ErbB-2 inhibitors are a class of compounds that target specific receptor tyrosine kinases involved in cell signaling pathways. These receptors play a crucial role in the regulation of cell growth, survival, and differentiation. Overexpression or mutation of these receptors is often associated with various types of cancers, making them significant targets for cancer therapy .

Aplicaciones Científicas De Investigación

EGFR and ErbB-2 inhibitors have a wide range of scientific research applications:

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of EGFR and ErbB-2 inhibitors typically involves the construction of complex heterocyclic structures. Common synthetic routes include the use of quinazoline and pyrido-pyrimidine scaffolds. The reaction conditions often involve the use of strong bases, high temperatures, and specific catalysts to facilitate the formation of these heterocyclic compounds .

Industrial Production Methods

Industrial production of these inhibitors involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes multiple purification steps such as crystallization and chromatography to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions

EGFR and ErbB-2 inhibitors undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original inhibitors, which can have different biological activities and properties .

Mecanismo De Acción

EGFR and ErbB-2 inhibitors exert their effects by binding to the tyrosine kinase domain of the receptors, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins, ultimately leading to the suppression of cell proliferation and induction of apoptosis. The molecular targets include the ATP-binding site of the kinase domain, and the pathways involved are primarily the PI3K/AKT and RAS/RAF/MEK/ERK signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

EGFR and ErbB-2 inhibitors are unique in their ability to target multiple receptor tyrosine kinases simultaneously, providing a broader spectrum of activity against various cancer types. This dual inhibition can overcome resistance mechanisms that often develop with selective inhibitors .

Actividad Biológica

Epidermal Growth Factor Receptor (EGFR) and ErbB-2 (HER2) are critical components in various signaling pathways that regulate cell growth, survival, and differentiation. Inhibitors targeting these receptors have become essential in treating several cancers, particularly non-small cell lung cancer (NSCLC) and breast cancer. This article explores the biological activity of EGFR/ErbB-2 inhibitors, focusing on their mechanisms, efficacy in clinical studies, and case reports.

EGFR and ErbB-2 are receptor tyrosine kinases that, when activated, initiate signaling cascades promoting cell proliferation and survival. Dual inhibition of these receptors has been shown to exert greater biological effects compared to targeting either receptor alone. This synergistic effect is attributed to the interconnected signaling pathways they activate, including the mitogen-activated protein kinase (MAPK) and AKT pathways .

Key Mechanisms:

  • Reversible Inhibition: Compounds like lapatinib (GW572016) reversibly inhibit the tyrosine kinase activities of both EGFR and ErbB-2 with equal potency. This leads to reduced activation of downstream signaling pathways critical for tumor growth .
  • Induction of Apoptosis: Studies have demonstrated that dual inhibition can induce apoptosis in cancer cells more effectively than single-agent therapies .
  • Overcoming Resistance: In cases where tumors develop resistance to EGFR inhibitors due to ErbB-2 activation, dual inhibitors can restore sensitivity to treatment .

Efficacy in Clinical Studies

Numerous clinical trials have evaluated the effectiveness of EGFR/ErbB-2 inhibitors across different cancer types. Below is a summary of significant findings from recent studies:

Inhibitor Cancer Type Response Rate Duration of Response Notes
LapatinibBreast Cancer30% (partial response)Up to 14 monthsEffective in trastuzumab-refractory patients .
PoziotinibNSCLC15% (partial response)Up to 10 monthsTargeted exon 20 mutations in ErbB2 .
DacomitinibNSCLC12% (partial response)Up to 14 monthsEvaluated in patients with ErbB2 mutations .
MobocertinibNSCLC54% (objective response rate)Ongoing evaluationSpecifically targets exon 20 insertion mutations in EGFR .

Case Studies

  • Lapatinib in Breast Cancer:
    A phase I study demonstrated that lapatinib was well tolerated at doses up to 1,800 mg/day with minimal severe toxicities. Notably, one patient exhibited a complete response after four months of treatment .
  • Poziotinib for ErbB2-mutant Lung Cancer:
    A patient with an exon 20 YVMA insertion showed a partial response lasting four months after treatment with poziotinib. Another case reported a more durable response lasting ten months, highlighting the potential benefits of targeting specific mutations .
  • Dacomitinib Efficacy:
    In a phase II trial involving patients with ErbB2 mutations or amplifications, dacomitinib yielded a partial response rate of 12%, indicating its potential utility in this patient population despite limited overall efficacy .

Research Findings

Recent studies continue to explore the biological activity and therapeutic potential of EGFR/ErbB-2 inhibitors:

  • Resistance Mechanisms: Research indicates that mutations such as those found in exon 20 can confer resistance to traditional EGFR inhibitors. Newer agents like mobocertinib are being developed to specifically target these resistant variants .
  • Combination Therapies: The combination of dual inhibitors with other therapeutic agents is being investigated as a strategy to enhance efficacy and overcome resistance mechanisms observed with monotherapies .

Propiedades

IUPAC Name

6,7-dimethoxy-N-(4-phenylmethoxyphenyl)quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-27-21-12-19-20(13-22(21)28-2)24-15-25-23(19)26-17-8-10-18(11-9-17)29-14-16-6-4-3-5-7-16/h3-13,15H,14H2,1-2H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNOKYISWMVFYFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)OCC4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431718
Record name EGFR/ErbB-2 Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179248-61-4
Record name EGFR/ErbB-2 Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
EGFR/ErbB-2 Inhibitor
Reactant of Route 2
Reactant of Route 2
EGFR/ErbB-2 Inhibitor
Reactant of Route 3
Reactant of Route 3
EGFR/ErbB-2 Inhibitor
Reactant of Route 4
Reactant of Route 4
EGFR/ErbB-2 Inhibitor
Reactant of Route 5
Reactant of Route 5
EGFR/ErbB-2 Inhibitor
Reactant of Route 6
Reactant of Route 6
EGFR/ErbB-2 Inhibitor

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.